molecular formula C12H28IN B146149 Tetrapropylammonium iodide CAS No. 631-40-3

Tetrapropylammonium iodide

Cat. No.: B146149
CAS No.: 631-40-3
M. Wt: 313.26 g/mol
InChI Key: GKXDJYKZFZVASJ-UHFFFAOYSA-M
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Description

Tetrapropylammonium iodide is an organic compound with the chemical formula ( \text{C}{12}\text{H}{28}\text{IN} ). It is a quaternary ammonium salt, where the nitrogen atom is bonded to four propyl groups and one iodide ion. This compound is typically found as a white to slightly yellow crystalline powder and is known for its use in various chemical and industrial applications .

Scientific Research Applications

Tetrapropylammonium iodide has a wide range of applications in scientific research:

Safety and Hazards

Tetrapropylammonium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

Tetrapropylammonium iodide (TPAI) is an organic compound with the chemical formula (C3H7)4N·I . It is primarily used as a selective δ-opioid receptor (OR) agonist . The δ-ORs are a class of opioid receptors that are primarily involved in analgesia, antidepressant effects, and convulsant effects .

Mode of Action

As a selective δ-OR agonist, TPAI binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the observed pharmacological effects.

Biochemical Pathways

The activation of δ-ORs by TPAI leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. This results in the opening of potassium channels, hyperpolarization of the cell membrane, and inhibition of calcium channels. The overall effect is a decrease in neuronal excitability .

Result of Action

The activation of δ-ORs by TPAI can lead to various physiological effects, including analgesia and antidepressant effects . .

Biochemical Analysis

Biochemical Properties

It is known to be soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments within the body

Cellular Effects

It has been used in dye-sensitized solar cells, where it has shown to enhance the photovoltaic performance This suggests that Tetrapropylammonium iodide may have the potential to influence cellular processes, possibly through its interactions with cellular components involved in energy production or transfer

Molecular Mechanism

As a selective δ-OR agonist , it may interact with opioid receptors, potentially influencing pain perception and other physiological processes

Temporal Effects in Laboratory Settings

It is known to have a melting point of 280-285 °C (dec.) (lit.) , suggesting that it is stable under normal laboratory conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium iodide can be synthesized through the quaternization of tripropylamine with an alkyl halide, such as iodomethane. The reaction is typically carried out in an organic solvent like ethanol or acetone, under reflux conditions. The general reaction is as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N} + \text{CH}_3\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_4\text{N}+\text{I}- ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol or acetone to ensure high purity. The compound is then dried under vacuum and stored in a desiccator to prevent moisture absorption .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, the iodide ion can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include silver nitrate (AgNO₃) and sodium hydroxide (NaOH). The reactions are typically carried out in aqueous or alcoholic solutions.

    Redox Reactions: Iodine can be oxidized to iodate (IO₃⁻) using strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

Comparison with Similar Compounds

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Tetrabutylammonium iodide
  • Tetrapentylammonium iodide

Comparison: Tetrapropylammonium iodide is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a phase transfer catalyst compared to its shorter-chain counterparts like tetramethylammonium iodide, which is more hydrophilic, and longer-chain counterparts like tetrabutylammonium iodide, which are more hydrophobic .

Properties

IUPAC Name

tetrapropylazanium;iodide
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InChI

InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKXDJYKZFZVASJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883343
Record name 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1)
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Molecular Weight

313.26 g/mol
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Physical Description

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrapropylammonium iodide
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Vapor Pressure

0.00000001 [mmHg]
Record name Tetrapropylammonium iodide
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CAS No.

631-40-3
Record name Tetrapropylammonium iodide
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Record name 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1)
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Record name Tetrapropylammonium iodide
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Record name 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetrapropylammonium iodide?

A1: The molecular formula of this compound is C12H28NI, and its molecular weight is 313.29 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques have been employed to characterize TPAI, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and interactions between TPAI and other components in mixtures, such as polymers and solvents. [, , , , ]
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can confirm the structure of TPAI and its derivatives. []
  • X-ray Diffraction (XRD): XRD provides insights into the crystalline nature and structure of TPAI, particularly in its pure form and within composite materials. [, , , , ]

Q3: What are the primary applications of this compound?

A3: TPAI is mainly used as an electrolyte component in electrochemical devices, particularly dye-sensitized solar cells (DSSCs). [, , , , , , , , , ]

Q4: How does the concentration of this compound affect the performance of DSSCs?

A4: The concentration of TPAI in electrolytes significantly influences the ionic conductivity and overall performance of DSSCs. Studies have shown that increasing TPAI concentration initially enhances conductivity, but excessive amounts can lead to decreased performance due to increased viscosity and reduced ion mobility. [, , , ]

Q5: What are the advantages of using gel polymer electrolytes (GPEs) containing TPAI in DSSCs compared to liquid electrolytes?

A5: GPEs incorporating TPAI offer several advantages over liquid electrolytes in DSSCs, including:

  • Improved stability: GPEs are less prone to leakage and evaporation, enhancing the long-term stability of DSSCs. [, , , ]
  • Enhanced safety: The gel-like nature of GPEs reduces the risk of leakage and potential hazards associated with liquid electrolytes. [, ]
  • Flexibility and processability: GPEs offer greater flexibility in device design and fabrication compared to liquid electrolytes. [, , ]

Q6: What polymers are commonly used with TPAI in GPEs for DSSCs?

A6: Various polymers have been investigated for their compatibility with TPAI in GPEs. Some commonly used polymers include:

  • Poly(ethylene oxide) (PEO): PEO is a widely studied polymer for GPEs due to its good ionic conductivity and ability to solvate TPAI. [, , ]
  • Polyacrylonitrile (PAN): PAN-based GPEs have demonstrated good ionic conductivity and compatibility with TPAI. [, ]
  • Poly(vinyl alcohol) (PVA): PVA is a biodegradable and biocompatible polymer that has shown promising results in GPEs with TPAI. [, ]
  • N-phthaloyl chitosan (PhCh): This chitosan derivative offers good solubility in organic solvents and has been successfully used in GPEs with TPAI. [, , ]

Q7: What is the role of plasticizers in TPAI-containing GPEs for DSSCs?

A7: Plasticizers are often added to GPEs to improve their mechanical properties, enhance ionic conductivity, and facilitate ion transport. Commonly used plasticizers include ethylene carbonate (EC) and propylene carbonate (PC). [, , , , , , , ]

Q8: How does the addition of nanoparticles affect the performance of GPEs containing TPAI in DSSCs?

A8: Incorporating nanoparticles, such as TiO2 [, ] or Ag nanoparticles [], into TPAI-containing GPEs can enhance the performance of DSSCs by:

  • Increasing surface area: Nanoparticles provide a larger surface area for electrolyte-electrode contact, improving charge transfer processes. []
  • Enhancing light scattering: Certain nanoparticles, like Ag, can scatter light within the DSSC, increasing light absorption by the dye and improving efficiency. []
  • Acting as a barrier for electron recombination: Nanoparticles can act as physical barriers, reducing electron recombination from the TiO2 to the oxidized dye, thus enhancing efficiency. []

Q9: What are the limitations of using TPAI in GPEs for DSSCs?

A9: Despite the advantages, TPAI-based GPEs have some limitations:

  • Lower ionic conductivity: GPEs generally exhibit lower ionic conductivity compared to liquid electrolytes, potentially limiting the overall efficiency of DSSCs. [, , ]
  • Long-term stability: While more stable than liquid electrolytes, GPEs can still experience degradation over extended periods, affecting their performance. []
  • Temperature dependence: The ionic conductivity of GPEs is often temperature-dependent, with performance decreasing at lower temperatures. []

Q10: How is computational chemistry used in research on TPAI and DSSCs?

A10: Computational chemistry plays a crucial role in understanding the properties and behavior of TPAI in DSSCs. For example, it can be used to:

  • Investigate ion transport mechanisms: Simulations can provide insights into the movement of ions within the electrolyte and at the electrode interfaces. []
  • Study interactions between components: Computational models can help understand the interactions between TPAI, polymers, plasticizers, and other additives in GPEs. []
  • Predict electrolyte properties: Calculations can be used to predict properties like ionic conductivity and diffusion coefficients of electrolytes containing TPAI. []

Q11: What are some future research directions for TPAI and its applications in DSSCs?

A11: Future research on TPAI for DSSC applications could focus on:

  • Developing novel GPE compositions: Exploring new polymer blends, plasticizers, and additives to enhance ionic conductivity, stability, and performance. [, ]
  • Optimizing nanoparticle incorporation: Investigating the optimal size, shape, and concentration of nanoparticles for improved efficiency and stability. [, ]
  • Understanding degradation mechanisms: Studying the degradation pathways of GPEs to develop strategies for enhancing long-term stability. []

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